3-Chloro-6-nitropyridin-2-amine
Overview
Description
3-Chloro-6-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a nitro group at the sixth position of the pyridine ring, along with an amino group at the second position. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to viral envelopes, inhibiting the fusion of viral membranes with host cells by preventing the release of viral contents into the cytoplasm . This interaction is primarily due to hydrogen bonding interactions between this compound and chloride ions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to exhibit cytotoxic properties, which can lead to cell death in certain cell types . This cytotoxicity is beneficial in targeting cancer cells or viral-infected cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to bind to viral envelopes and inhibit membrane fusion is a key aspect of its antiviral activity . Additionally, the hydrogen bonding interactions with chloride ions contribute to its binding affinity and overall effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade under certain conditions, affecting its efficacy . Long-term exposure to the compound can lead to sustained cytotoxic effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s effectiveness in inhibiting viral replication or inducing cytotoxicity in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-nitropyridin-2-amine typically involves nitration and chlorination reactionsThe reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, and the substitution reaction may involve reagents like ammonia or amines .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product separation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols are commonly used. Conditions often involve heating the compound with the nucleophile in a suitable solvent.
Major Products
From Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
From Reduction: The major product is 3-chloro-2,6-diaminopyridine.
Scientific Research Applications
3-Chloro-6-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Dyestuffs: It is an intermediate in the production of various dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitropyridin-2-amine depends on its application. In pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been studied as potential inhibitors of protein kinases, which are involved in various cellular processes. The nitro group and the chlorine atom play crucial roles in binding to the target enzyme or receptor, thereby modulating its activity .
Comparison with Similar Compounds
3-Chloro-6-nitropyridin-2-amine can be compared with other nitropyridine derivatives such as:
2-Amino-6-chloro-3-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Nitropyridine: Lacks the chlorine and amino groups, resulting in different chemical properties and uses.
6-Chloro-3-nitropyridin-2-amine: Another isomer with similar applications but different reactivity due to the position of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-chloro-6-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDAGMZDJCSCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704810 | |
Record name | 3-Chloro-6-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-74-3 | |
Record name | 3-Chloro-6-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.